molecular formula C8H7NOS2 B1334758 5-Methoxybenzo[d]thiazole-2-thiol CAS No. 55690-60-3

5-Methoxybenzo[d]thiazole-2-thiol

Cat. No. B1334758
CAS RN: 55690-60-3
M. Wt: 197.3 g/mol
InChI Key: JDPITNFDYXOKRM-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]thiazole-2-thiol is a compound that is structurally related to various biologically active molecules and has been the subject of numerous studies due to its potential applications in medicinal chemistry and material science. Although the specific compound 5-Methoxybenzo[d]thiazole-2-thiol is not directly mentioned in the provided papers, related compounds with methoxy, thiazole, and benzothiazole groups have been synthesized and analyzed for their properties and potential applications.

Synthesis Analysis

The synthesis of related thiazole compounds often involves multistep reactions, including condensation, substitution, and cyclization processes. For instance, the synthesis of stable isotope-labeled thiazole derivatives has been reported through a four-step process involving condensation of labeled chloroacetic acid with thiourea, followed by reaction with phosphorus oxybromide and catalytic deuteration . Similarly, multicomponent reactions have been utilized for the synthesis of thiazol-4(5H)-one derivatives, highlighting the importance of step-economy and cost-effectiveness in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as X-ray crystallography. These studies provide insights into the molecular conformations, tautomerism, and intermolecular interactions that influence the stability and reactivity of these compounds .

Chemical Reactions Analysis

Thiazole derivatives participate in a range of chemical reactions, including addition reactions with thiols and amines, which can lead to the formation of new heterocyclic systems with potential fungicidal properties . The reactivity of these compounds can be further understood through studies of their global reactivity parameters, such as the Fukui function, which predicts the sites of nucleophilic and electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their dipole moment, polarizability, and hyperpolarizability, have been calculated using density functional theory (DFT). These properties are crucial for understanding the non-linear optical (NLO) behavior and electronic characteristics of the molecules, which are important for material science applications . Additionally, the thermodynamic properties and frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), have been determined to assess the stability and reactivity of these compounds .

Scientific Research Applications

  • Anti-Inflammatory and Anti-Cancer Properties : Methoxyalkyl thiazoles, including compounds related to 5-Methoxybenzo[d]thiazole-2-thiol, have been identified as potent and selective 5-lipoxygenase inhibitors with anti-inflammatory properties. They are not redox agents or iron chelators and are effective in inhibiting LTC4 synthesis in murine macrophages and LTB4 synthesis in human blood. These compounds also exhibit enantioselective interactions with 5-lipoxygenase, contributing to their anti-inflammatory effects (Bird et al., 1991).

  • Antimicrobial and Anticancer Applications : Thiazole derivatives, including those related to 5-Methoxybenzo[d]thiazole-2-thiol, show promising antimicrobial and anticancer properties. They are effective against various bacterial strains and exhibit cytotoxic activities against several cancer cell lines, including liver, colorectal, and breast carcinomas. Some compounds also display low toxicity against normal cells, indicating their potential for safe use in further pharmacological studies (Al-Mutabagani et al., 2021).

  • Central Nervous System Applications : Certain methoxyphenyl-thiazole compounds, related to 5-Methoxybenzo[d]thiazole-2-thiol, have been studied as potent serotonin-3 receptor antagonists. These compounds can effectively penetrate the blood-brain barrier, making them useful in both in vitro and in vivo studies related to the central nervous system (Rosen et al., 1990).

  • Cholinesterase Inhibitors : Derivatives of 5-Methoxybenzo[d]thiazole-2-thiol have shown excellent inhibitory potential against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests their potential application in treating neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

  • Antiviral and Antibacterial Agents : Benzothiazole derivatives containing 1,3,4-thiadiazole moieties, related to 5-Methoxybenzo[d]thiazole-2-thiol, have exhibited good antiviral activities against tobacco mosaic virus and antibacterial activities against various bacterial strains. This highlights their potential as molecular templates in the search for efficient antiviral and antibacterial agents (Tang et al., 2019).

properties

IUPAC Name

5-methoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-10-5-2-3-7-6(4-5)9-8(11)12-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPITNFDYXOKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204222
Record name 5-Methoxybenzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzo[d]thiazole-2-thiol

CAS RN

55690-60-3
Record name 2-Mercapto-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55690-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxybenzothiazole-2(3H)-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055690603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxybenzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxybenzothiazole-2(3H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SS Chourasiya, D Kathuria, S Singh, VC Sonawane… - RSC …, 2015 - pubs.rsc.org
Targeting quorum sensing signals using quorum sensing inhibitors has opened new avenues for the application of known antibiotics. In this context, twenty five unsymmetrical azines …
Number of citations: 26 pubs.rsc.org
C Yuan, J Li, P Li - ACS omega, 2018 - ACS Publications
Enantioselective desymmetrization of meso-epoxides by 2-mercaptobenzothiazoles was realized by using the pentacarboxycyclopentadiene-based chiral Brønsted acid in combination …
Number of citations: 12 pubs.acs.org

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